1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide
Overview
Description
1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide: is a chemical compound with the molecular formula C6H11O2P and a molecular weight of 146.12 g/mol It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide typically involves the reaction of a phosphole precursor with an ethoxy group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphole oxides, while reduction may produce phosphole hydrides .
Scientific Research Applications
1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphole derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Phosphole, 1-ethoxy-2,5-dihydro-, 1-oxide include:
- 1-Ethoxy-2-methyl-2,5-dihydro-1H-phosphole 1-oxide
- 1H-Phosphole, 1-ethoxy-2,5-dihydro-3,4-dimethyl-, 1-oxide
Uniqueness
This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to other phosphole derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-ethoxy-2,5-dihydro-1λ5-phosphole 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2P/c1-2-8-9(7)5-3-4-6-9/h3-4H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIOUVVSIOSAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989450 | |
Record name | 1-Ethoxy-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-62-5 | |
Record name | 3-Phospholene, 1-ethoxy-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethoxy-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30989450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.